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Description
Defensin-related cryptdin-13 is a mouse α-defensin, also known as cryptdin-13, primarily produced by Paneth cells in the small intestine. It is a key component of the innate immune system, contributing to host defense by maintaining gut microbial homeostasis and providing protection against invasive pathogens . The peptide is synthesized as a 93-amino acid prepropeptide (UniProtKB/Swiss-Prot Accession: P50711) with a molecular mass of approximately 10.6 kDa. The mature, active 32-amino acid peptide is released from its inactive prosegment through proteolytic cleavage by matrix metalloproteinase-7 (MMP-7) . Like other α-defensins, its structure is stabilized by a conserved triple-stranded β-sheet fold and three characteristic intramolecular disulfide bonds . As a cationic antimicrobial peptide (AMP), cryptdin-13 exerts potent, broad-spectrum bactericidal activity against various Gram-positive and Gram-negative bacteria. The primary mechanism of action involves disrupting the integrity of microbial membranes. These peptides can form transient membrane defects, leading to permeabilization and cell lysis . Research into mouse cryptdins, including cryptdin-13, is vital for modeling human intestinal immunity and diseases. Studies on these peptides provide crucial insights into mucosal defense, the regulation of the gut microbiome, and the pathogenesis of inflammatory bowel diseases (IBD) such as Crohn's disease . This compound is supplied for research applications only. It is intended for in vitro studies and is not for diagnostic, therapeutic, or any other human or veterinary use.
Properties
bioactivity
Antimicrobial
sequence
LRDLVCYCRKRGCKRREHMNGTCRRGHLMYTLCCR
Origin of Product
United States
Molecular Biology and Genomics of Defensin Related Cryptdin Genes
Genomic Organization and Gene Structure of Defensin-related Cryptdins
The genetic architecture of defensin-related cryptdins is characterized by a clustered arrangement and a conserved exon-intron structure, which has facilitated the diversification of these antimicrobial peptides.
In mice, the genes encoding cryptdins, also known as alpha-defensins (Defa), are situated in a large and complex gene cluster on the proximal arm of chromosome 8. wikipedia.orgnih.govresearchgate.net This defensin gene cluster is a significant region, spanning approximately 3 million base pairs and containing a multitude of Defa genes, related sequences, and pseudogenes. researchgate.net Manual annotation of the defensin gene cluster on mouse chromosome 8 A2 has identified 98 gene loci, which include 53 likely active defensin genes and 22 defensin pseudogenes. nih.govmerckmillipore.com This dense clustering and the high number of genes and pseudogenes highlight the evolutionary pressure on this locus to generate a diverse repertoire of antimicrobial peptides. researchgate.netnih.gov The discovery of cryptdins was a landmark in understanding defensin biology, as it was the first instance of defensin expression being identified in a non-myeloid cell lineage. nih.gov The nomenclature for these genes can be complex due to the high degree of similarity and the presence of numerous isoforms. merckmillipore.com
The gene structure of defensin-related cryptdins is remarkably conserved, typically consisting of two exons separated by an intron. wikipedia.orgnih.gov The first exon encodes the N-terminal signal peptide and a pro-region, while the second exon encodes the mature, biologically active peptide. wikipedia.orgnih.gov The intron separating these two exons is approximately 500-550 base pairs in length. wikipedia.orgnih.gov This two-exon structure is a characteristic feature of Paneth cell alpha-defensin genes. researchgate.netnih.govasm.org
The 5' untranslated region (UTS) of cryptdin (B1167165) mRNAs is encoded entirely by the first exon. nih.gov This is in contrast to myeloid defensin mRNAs, which have an extended 5' UTS encoded by a third exon, a feature that appears to be unique to defensin genes expressed in hematopoietic cells. nih.gov
Several regulatory elements that influence gene expression have been identified. For instance, TATA box motifs, which are crucial for the initiation of transcription, have been found in both human and mouse defensin genes. nih.govmerckmillipore.com Furthermore, a unique repeated 130-bp element has been identified in the upstream region of the cryptdin 4 gene, which is not present in other mouse alpha-defensin genes. nih.govasm.orgasm.org This element contains putative recognition sequences for transcription factors and is thought to play a cis-acting regulatory role in the specific expression pattern of cryptdin 4. nih.govasm.org
Identification and Characterization of Cryptdin Pseudogenes
Within the defensin gene cluster on mouse chromosome 8, a significant number of pseudogenes have been identified. nih.govresearchgate.net These pseudogenes are thought to have arisen from the duplication of functional genes, followed by the accumulation of mutations that rendered them non-functional. nih.gov Analysis of the C57BL/6J mouse reference genome has revealed 22 defensin pseudogenes in this region. nih.govmerckmillipore.com These are typically unprocessed pseudogenes, meaning they lack the necessary signals for proper transcription and translation. nih.gov
Interestingly, some of these pseudogenes may not be entirely inert. For example, the Defa-ps1 pseudogene has been tagged as a "transcribed_unprocessed pseudogene," as there is evidence of its transcription, although protein homology suggests it is non-functional. nih.gov There is emerging evidence that such transcribed pseudogenes can have regulatory interdependencies with their parent genes, potentially influencing their expression. nih.gov The presence of these numerous pseudogenes further complicates the genomic landscape of the defensin locus and underscores the dynamic evolutionary history of this gene family. researchgate.netasm.org
Transcriptional Regulation of Defensin-related Cryptdin Gene Expression
The expression of defensin-related cryptdin genes is a tightly controlled process, influenced by a variety of signaling pathways and regulatory molecules that respond to the intestinal environment.
Cis-acting Elements and Trans-acting Factors
The regulation of gene expression involves the interplay between cis-acting elements and trans-acting factors. vaia.comwikipedia.orgwikipedia.orgwikipedia.org Cis-acting elements are specific DNA sequences located on the same molecule of DNA as the gene they regulate. wikipedia.org In the context of cryptdin genes, several putative cis-acting elements have been identified. For example, the promoter regions of several cryptdin genes, as well as the human alpha-defensin genes HD5 and HD6, contain Tcf (T-cell factor) binding motifs. biologists.com The unique 130-bp repeated element found upstream of the cryptdin 4 gene is another example of a potential cis-acting element that may confer positional specificity to its expression. nih.govasm.orgasm.orgresearchgate.net
Trans-acting factors are typically proteins, such as transcription factors, that are encoded by different genes and bind to cis-acting elements to modulate gene expression. vaia.comwikipedia.orgwikipedia.orgnumberanalytics.com The Tcf transcription factors, for instance, are key components of the Wnt signaling pathway and are believed to act as trans-acting factors by binding to the Tcf motifs in cryptdin gene promoters. biologists.com The interaction between these cis-acting elements and their corresponding trans-acting factors is a fundamental mechanism for controlling the transcription of cryptdin genes in response to developmental and environmental cues. vaia.complos.org
The expression of defensin-related cryptdin genes is modulated by complex signaling pathways that sense the presence of microbial components in the gut. nih.govkarger.com One of the key pathways involved is the Toll-like receptor (TLR)-MyD88 pathway. nih.govkarger.comresearchgate.netjax.org Commensal bacteria and their products can stimulate TLRs on the surface of intestinal epithelial cells, leading to the activation of the MyD88-dependent signaling cascade. nih.govkarger.com This, in turn, modulates the homeostatic expression of Paneth cell alpha-defensins. nih.govkarger.com Studies have shown that genetic deficiencies in several TLRs or in the MyD88 adaptor protein lead to a significant decrease in Defa gene transcription in vivo. nih.gov Specifically, TLR2 and TLR4 have been implicated in this regulatory process. nih.gov
Post-Transcriptional and Post-Translational Control of Defensin-related Cryptdin Abundance
The regulation of defensin-related cryptdin levels is a tightly controlled process that occurs after the initial transcription of the gene into messenger RNA (mRNA). This control is exerted at multiple levels, ensuring that the potent antimicrobial activity of these peptides is unleashed only when and where it is needed.
mRNA Splicing and Stability
The genes encoding murine cryptdins, including Defa13, possess a conserved two-exon structure. The first exon codes for the N-terminal signal peptide and the pro-region of the precursor protein, while the second exon encodes the mature, biologically active peptide. These two exons are separated by an intron of approximately 500-550 base pairs. wikipedia.org
Proteolytic Processing of Procryptdins by Matrix Metalloproteinase-7 (MMP-7)
The translation of cryptdin mRNA results in the synthesis of an inactive precursor protein known as a procryptdin. The activation of this zymogen is a critical post-translational event mediated by the enzyme Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. nih.govnih.govresearchgate.net MMP-7 is co-localized with procryptdins in the secretory granules of Paneth cells. frontiersin.org
The activation process involves the specific cleavage of the procryptdin molecule by MMP-7. Research on various procryptdins, such as procryptdin-4, has identified conserved cleavage sites within the pro-region of the peptide. nih.gov These cleavage events remove the anionic pro-region, which is thought to mask the antimicrobial activity of the C-terminal cationic mature peptide. The removal of this pro-region is essential for the peptide to adopt its active conformation and exert its bactericidal effects. nih.govresearchgate.net
The table below summarizes the key components involved in the proteolytic processing of procryptdins.
Component
Function
Procryptdin
Inactive precursor of the defensin-related cryptdin peptide.
Matrix Metalloproteinase-7 (MMP-7)
The primary enzyme responsible for the proteolytic activation of procryptdins.
Pro-region
Anionic N-terminal portion of the procryptdin that is cleaved off during activation.
Mature Cryptdin
The C-terminal cationic peptide that possesses antimicrobial activity.
Peptide Maturation and Activation Mechanisms
The maturation of defensin-related cryptdins is a multi-step process that culminates in a fully active antimicrobial peptide. Following the initial proteolytic cleavage by MMP-7, the mature cryptdin peptide is released. nih.gov The removal of the inhibitory pro-region exposes the cationic and amphipathic domains of the mature peptide, which are critical for its interaction with and disruption of microbial membranes. nih.govnih.gov
The activation is not merely the removal of a blocking peptide; it is a conformational change that transforms the protein into a potent weapon of the innate immune system. The mature cryptdin, including Crp13, possesses a characteristic three-stranded beta-sheet structure stabilized by three intramolecular disulfide bonds. wikipedia.org This structure is fundamental to its ability to permeabilize bacterial membranes, leading to cell death. nih.gov The entire process, from mRNA stability to proteolytic processing, ensures that the powerful antimicrobial capabilities of defensin-related cryptdins are precisely controlled and deployed to protect the intestinal epithelium from pathogenic threats.
Expression Profiling and Cellular Localization of Defensin Related Cryptdin 13
Spatiotemporal Expression Patterns of Defensin-related Cryptdins
The expression of defensin-related cryptdins is tightly regulated, exhibiting distinct patterns in terms of cellular location, intestinal region, and developmental stage.
Paneth Cell-Specific Expression within Intestinal Crypts
Defensin-related cryptdins, including cryptdin-13, are hallmark products of Paneth cells. nih.gov These specialized epithelial cells reside at the bottom of the intestinal crypts and are characterized by the presence of large apical secretory granules. scispace.comasm.org These granules are filled with a diverse array of antimicrobial proteins and peptides, with cryptdins being a major component. nih.govscispace.comasm.org In situ hybridization and immunohistochemical studies have consistently demonstrated that the mRNA and protein for various cryptdin (B1167165) isoforms are localized specifically to Paneth cells at the base of the crypts. asm.orgnih.govsemanticscholar.org This targeted expression ensures a high concentration of these antimicrobial peptides at the site of intestinal stem cells, providing a critical defense mechanism against microbial invasion. nih.govfrontiersin.org
The expression of cryptdins is a key feature of Paneth cell differentiation and maturation. scispace.com The process is influenced by the Wnt signaling pathway, which plays a central role in intestinal crypt biology. scispace.comaai.org The transcription factor Tcf-4, a downstream effector of the Wnt pathway, directly regulates the expression of several Paneth cell-specific genes, including those for cryptdins. aai.org
Regional and Longitudinal Expression Gradients in the Small Intestine
The expression of defensin-related cryptdins is not uniform along the length of the small intestine. A distinct regional and longitudinal gradient exists for several cryptdin isoforms. While some cryptdins are expressed throughout the small intestine, others exhibit a more restricted pattern. asm.orgnih.gov
For instance, a notable finding is the differential expression of cryptdin 4, which is largely absent in the duodenum but shows progressively increasing expression towards the distal ileum. asm.orgnih.govnih.gov This pattern has been confirmed at both the mRNA and protein levels. asm.orgnih.gov Similarly, cryptdin-related sequences (CRS) 4C peptides also show a dramatic increase in expression from the duodenum to the ileum. nih.gov In contrast, the expression of other Paneth cell products like cryptdin 1, Paneth cell-lysozyme (pLys), and secretory phospholipase A2 (sPLA2) remains relatively constant along the duodenal-ileal axis. nih.gov
Studies on isolated crypts from different intestinal segments have revealed that the expression level of each of the six major cryptdin isoforms (Crp1 to 6) is significantly higher in the ileum compared to the duodenum and jejunum, with increases ranging from 4 to 50 times. nih.gov This correlates with an increase in the average number of Paneth cells per crypt from the proximal to the distal small intestine. nih.gov
Regional Expression of Paneth Cell Antimicrobials in the Mouse Small Intestine
Antimicrobial Peptide
Duodenum Expression
Jejunum Expression
Ileum Expression
Fold Increase (Ileum vs. Duodenum)
Cryptdin 1
Uniform
Uniform
Uniform
~1x
Cryptdin 4
Low/Inactive
Intermediate
High
~16x (mRNA)
Cryptdin-related sequences (CRS) 4C
Very Low
Intermediate
High
~10,000x (mRNA)
Paneth cell-lysozyme (pLys)
Uniform
Uniform
Uniform
~1x
Secretory phospholipase A2 (sPLA2)
Uniform
Uniform
Uniform
~1x
Developmental Regulation of Cryptdin Expression
The expression of defensin-related cryptdins is also subject to developmental regulation, with significant changes occurring during the postnatal period. semanticscholar.orgnih.gov In suckling mice, cryptdin mRNA is first detectable in a small percentage of intestinal crypts around 10 days of age. nih.govnih.gov The number of crypts expressing cryptdin mRNA increases significantly by 16 days, and by 20 days and older, it is present in all crypts, reaching maximal adult levels during the fourth week of life. nih.govsemanticscholar.orgnih.gov This period of increasing cryptdin expression coincides with profound changes in the intestinal epithelium, including cell kinetics, enzyme content, and transport properties. semanticscholar.org
Studies examining the expression of individual cryptdin isoforms have revealed two main patterns of postnatal development. The gene expression of cryptdins 1, 3, and 6 increases gradually, while that of cryptdins 2 and 5 shows a rapid and marked increase from prebirth until around day 14, followed by a more gradual rise. oup.com Cryptdin 4 expression increases gradually in the ileum but rapidly in the jejunum. oup.com By four weeks of age, the expression of all cryptdin isoforms typically reaches adult levels. oup.com
Developmental Timeline of Cryptdin mRNA Expression in Mouse Small Intestine
Age
Percentage of Crypts with Detectable Cryptdin mRNA
10 days
10-20%
16 days
~80%
20 days and older
100% (reaching maximal adult levels in the 4th week)
Factors Influencing Defensin-related Cryptdin Expression In Vivo
The expression of defensin-related cryptdins is not solely predetermined by developmental programs but is also dynamically influenced by the intestinal environment, particularly the resident microbiota and various immune signals.
Influence of Commensal Microbiota and Microbial Products
The commensal microbiota plays a significant role in modulating the expression of certain defensin-related cryptdins. While early studies suggested that cryptdin mRNA content in the adult small intestine was independent of luminal bacteria, more recent and detailed analyses have shown a clear influence. nih.govoup.com
Conventional mice exhibit significantly higher gene expression for all six major cryptdin isoforms compared to germ-free mice. oup.com This indicates that the presence of luminal bacteria enhances cryptdin gene expression. oup.com The difference in expression between the jejunum and ileum for cryptdins 2, 4, and 5 appears to be amplified by the presence of the microbiota. oup.com Specifically, the expression of cryptdin 4 and cryptdin-related sequences (CRS) 4C is reduced in germ-free mice. nih.gov Furthermore, ileal Paneth cells of germ-free mice express fewer cryptdins at the peptide level and exhibit decreased bactericidal activity compared to conventional mice, suggesting that the intestinal microbiota is at least partially required for normal Paneth cell function. frontiersin.org
Microbial products can directly stimulate Paneth cells to express antimicrobial factors. nih.govpnas.org For example, Nod2, a cytosolic pattern recognition receptor that recognizes bacterial muramyl dipeptide, is expressed in Paneth cells, and its signaling drives the expression of some cryptdins. nih.govnih.gov This is crucial for resistance against certain intestinal pathogens. nih.gov
Response to Environmental Stimuli and Immune Signals
The expression of defensin-related cryptdins is also responsive to various environmental and immune signals. Paneth cell granules, containing cryptdins, are released in response to neural stimulation, as well as direct contact with bacteria or their components. nih.gov
Immune signaling pathways are intrinsically linked to cryptdin expression. As mentioned, the Wnt/Tcf-4 signaling cascade is fundamental for Paneth cell maturation and the expression of their antimicrobial arsenal, including cryptdins. aai.org Additionally, signaling through the innate immune adaptor molecule MyD88, which is downstream of most Toll-like receptors (TLRs), is crucial for the expression of certain antimicrobial peptides like RegIIIγ, although its direct role in regulating each specific cryptdin isoform is still being elucidated. pnas.orgnih.gov Signals mediated by Nod2 are also known to enhance the expression of specific cryptdins, thereby limiting bacterial dissemination. nih.gov
Subcellular Compartmentalization and Secretion Mechanisms of Defensin-related Cryptdin-13
The journey of this compound, like other members of the cryptdin family, from synthesis to secretion is a highly regulated process confined to the specialized Paneth cells of the small intestine. This pathway ensures that these potent antimicrobial peptides are safely stored and rapidly deployed into the intestinal crypt lumen when needed.
Synthesis and Granular Storage
Cryptdins are synthesized as inactive, larger precursor proteins known as procryptdins. nih.gov This precursor form includes an N-terminal pro-region which is crucial for proper folding, trafficking, and maintaining the peptide in an inert state, preventing potential damage to the host cell. yale.edu The anionic nature of this pro-segment is thought to neutralize the highly cationic mature peptide, effectively inactivating it. yale.edu
Following synthesis in the endoplasmic reticulum and processing through the Golgi apparatus, these procryptdins are sorted and densely packed into apically-oriented, electron-dense secretory granules within the Paneth cell cytoplasm. nih.govresearchgate.net Immunogold labeling studies have definitively co-localized both the procryptdin precursors and the mature cryptdin peptides within these Paneth cell granules, confirming that the granules are the primary storage compartment. nih.gov This compartmentalization sequesters the antimicrobial peptides, preventing their activity until secretion is triggered. aai.org
Activation by Matrix Metalloproteinase-7 (MMP-7)
A critical event in the life cycle of a cryptdin is its conversion from an inactive precursor to a microbicidal mature peptide. This activation is accomplished through proteolytic cleavage by the enzyme Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. aai.org MMP-7 is also expressed by Paneth cells and co-packaged into the secretory granules. nih.gov
Studies on mice lacking MMP-7 show a complete absence of mature, activated cryptdins, highlighting the indispensable role of this enzyme. aai.orgresearchgate.net The cleavage by MMP-7 removes the inhibitory pro-region, unleashing the bactericidal potential of the mature defensin (B1577277). yale.edunih.gov This processing can occur intracellularly within the granules, meaning the granules contain a mix of both pro- and mature cryptdins ready for release. nih.govnih.gov
Table 1: Key Components in the Cryptdin Secretory Pathway
Component
Location
Function
Procryptdin
Endoplasmic Reticulum, Golgi, Secretory Granules
Inactive precursor form; allows for safe synthesis and trafficking. nih.gov
Secretory Granules
Apical Cytoplasm of Paneth Cells
Primary storage compartment for procryptdins and mature cryptdins. researchgate.net
Matrix Metalloproteinase-7 (MMP-7)
Secretory Granules
Proteolytically cleaves procryptdins to their active, mature form. aai.orgnih.gov
Mature Cryptdin
Secretory Granules, Crypt Lumen
The active, microbicidal form of the peptide. nih.gov
Secretion Mechanisms: A Regulated Response
The release of cryptdins from Paneth cell granules is not merely a continuous process but is a tightly regulated secretory event known as degranulation. This allows for a rapid and robust response to threats in the intestinal lumen. Secretion can be triggered by a wide array of stimuli, including direct contact with microbes, host-derived immune signals, and specific nutrients. nih.govembopress.org
Upon stimulation, the granules move to the apical membrane of the Paneth cell and fuse with it, releasing their contents into the narrow space of the crypt of Lieberkühn via merocrine secretion. wikipedia.org This targeted release achieves a very high local concentration of defensins, estimated to be between 15 to 100 mg/mL, which is sufficient to kill a broad range of microbes. nih.gov
The known triggers for Paneth cell degranulation and cryptdin release include:
Bacterial Stimuli : Both Gram-positive and Gram-negative bacteria, as well as their structural components like lipopolysaccharide (LPS), lipid A, lipoteichoic acid (LTA), and muramyl dipeptide, are potent inducers of secretion. wikipedia.orgasm.orgresearchgate.net
Host Immune Signals : Cholinergic agonists (simulating nerve signals) and cytokines released by immune cells, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ), can trigger degranulation. embopress.orgnih.gov
Nutrients : Certain nutrients, including butyric acid and the amino acid leucine, have been shown to stimulate the release of α-defensins from Paneth cells. nih.gov
Table 2: Stimuli for Paneth Cell Degranulation and Cryptdin Secretion
Stimulus Category
Specific Examples
Bacterial Products
Lipopolysaccharide (LPS), Lipid A, Lipoteichoic Acid (LTA), Muramyl Dipeptide. asm.org
Whole Bacteria
Gram-positive and Gram-negative bacteria (e.g., Salmonella typhimurium). asm.orgnih.gov
This complex system of storage and regulated secretion allows Paneth cells to act as crucial sentinels of the gut, maintaining intestinal homeostasis by rapidly deploying antimicrobial peptides like this compound in response to luminal threats.
Compound and Gene Nomenclature
Name
Type
This compound (Crp13)
Protein
Cryptdin
Protein Family
Procryptdin
Protein Precursor
Matrix Metalloproteinase-7 (MMP-7)
Enzyme (Protein)
Lipopolysaccharide (LPS)
Molecule
Lipid A
Molecule
Lipoteichoic Acid (LTA)
Molecule
Muramyl Dipeptide
Molecule
Interleukin-4 (IL-4)
Cytokine (Protein)
Interleukin-13 (IL-13)
Cytokine (Protein)
Interferon-gamma (IFN-γ)
Cytokine (Protein)
Carbamylcholine
Molecule
Butyric Acid
Molecule
Leucine
Amino Acid
Structural Biology and Biophysical Properties of Defensin Related Cryptdin 13
Primary Amino Acid Sequence and Conserved Motifs of Defensin-related Cryptdins
The primary structure of Crp13, like other cryptdins, is a single polypeptide chain. wikipedia.org The amino acid sequences of cryptdins are highly homologous, particularly within the Crp1-like subclass, which includes Crp13. nih.gov A key feature of α-defensins is the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. physiology.orgnih.gov These are crucial for maintaining the peptide's three-dimensional structure. asm.org Additionally, a consensus sequence including specific cysteine and arginine residues is a hallmark of the defensin (B1577277) family. semanticscholar.org Other conserved residues, such as a glycine (B1666218) and a salt bridge between an arginine and a glutamic acid residue, are also characteristic of mammalian α-defensins. nih.govasm.org
The primary amino acid sequence for Defensin-related cryptdin-13 is not explicitly detailed in the provided search results. However, it belongs to the highly similar Crp1-like group of cryptdins. nih.gov The general consensus sequence for corticostatins and defensins is C-X1-C-X3-4-C-X9-C-X6-10-C-C, where C represents cysteine and X represents any other amino acid. physiology.org The table below shows the amino acid sequences of representative mouse cryptdins to illustrate the conserved motifs.
This table is based on data from recent studies and highlights the sequence similarities and differences among cryptdin isoforms. nih.govresearchgate.net
Higher-Order Structural Determination of this compound
The three-dimensional structure of defensins is critical for their function. This structure has been elucidated for several members of the defensin family using high-resolution techniques.
X-ray crystallography provides atomic-resolution insights into the solid-state structure of proteins. The first high-resolution crystal structure of a cryptdin was determined for Crp14. nih.govresearchgate.net This revealed a three-stranded antiparallel β-sheet core, a feature common to all known mammalian α-defensins. asm.orgresearchgate.net The structure of Crp14 was solved to a resolution of 1.67 Å. nih.gov Like NMR, X-ray crystallography has confirmed the characteristic defensin fold, which is stabilized by the disulfide bridge network. academie-sciences.fr
A defining feature of α-defensins is their specific disulfide bond connectivity. physiology.orgnih.gov The six conserved cysteine residues form three intramolecular disulfide bonds in a Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 pattern. nih.govacademie-sciences.frnih.gov This canonical topology is crucial for stabilizing the three-stranded β-sheet structure and is conserved across human and mouse α-defensins. asm.orgacs.org The formation of these three disulfide bonds results in a mass reduction of 6 Da compared to the unfolded peptide. asm.org
Structural Dynamics and Oligomerization of this compound
The function of defensins can also be influenced by their dynamic properties and their ability to form higher-order structures.
While the solution structure of Crp4 was found to be monomeric, many human α-defensins exist as dimers in their crystal structures. asm.orgnih.gov Recent studies have shown that some cryptdins, such as Crp13, tend to remain largely monomeric in solution at both acidic and neutral pH. nih.gov In contrast, other cryptdins can self-associate. nih.gov The crystal structure of Crp14 revealed a noncanonical dimer, where the two monomers interact asymmetrically through their parallel β1 strands. nih.govresearchgate.net This is different from the canonical dimerization seen in human α-defensins, which involves interactions between antiparallel β2 strands. researchgate.net The ability of cryptdins to self-associate appears to be negatively correlated with their antibacterial activity against certain bacteria. nih.gov
Influence of Sequence Variation on Self-Association
Sequence variation among defensin-related cryptdin isoforms has a significant impact on their ability to self-associate, which in turn influences their biological function. nih.govresearchgate.netnih.gov The tendency of these peptides to form dimers or higher-order oligomers is not uniform across all isoforms and is dictated by specific amino acid residues. researchgate.net Studies on the 17 cryptdin isoforms found in a single jejunal crypt reveal that these variations are critical determinants of their bactericidal activity, largely by affecting their self-association capabilities in solution. nih.govnih.gov
To elucidate the molecular basis of this influence, molecular dynamics (MD) simulations have been employed. A notable study investigated Crp14, a member of the highly similar Crp1-like subclass which also includes Crp13, and a hypothetical mutant, T10K-Crp14. nih.govnih.gov The simulation showed that the wild-type Crp14 dimer remained relatively stable over a 100-nanosecond trajectory. nih.gov In contrast, the T10K-Crp14 mutant, with a single amino acid substitution, formed a discernibly "looser" dimer. nih.gov This finding directly demonstrates that even a minor sequence variation at a key position can alter the stability and conformation of the dimer, highlighting the role of specific residues in mediating self-association. nih.gov
Peptide
Observation from Molecular Dynamics Simulation
Inferred Influence on Self-Association
Source
Crp14 (Wild-Type)
The dimer conformation was relatively stable throughout the 100-ns simulation.
The native sequence promotes stable dimer formation.
Role of Salt Bridges and Charged Residues in Structural Stability and Dimerization
The structural integrity and dimerization of defensin-related cryptdins are critically dependent on intramolecular interactions, particularly salt bridges and the arrangement of charged residues. A highly conserved feature in all mammalian α-defensins is a salt bridge formed between a positively charged arginine (Arg) and a negatively charged glutamic acid (Glu) residue. nih.govresearchgate.netfrontiersin.org In Crp14, a close homolog of Crp13, this corresponds to the Arg9–Glu17 salt bridge. nih.govasm.org This electrostatic interaction is crucial for rigidifying the loop that connects the β1 and β2 strands of the peptide's core structure. asm.org
Charged residues also play a direct role in dimerization. However, cryptdins can exhibit unique dimerization interfaces compared to other α-defensins. While human α-defensins like HNP1 typically form a canonical symmetric dimer stabilized by hydrogen bonds between their antiparallel β2 strands, the crystal structure of Crp14 revealed a noncanonical, asymmetrical dimer. nih.govresearchgate.net This Crp14 dimer is stabilized by interactions between the two β1 strands arranged in a parallel fashion, a distinct mode of self-association. nih.govresearchgate.netnih.gov This structural uniqueness underscores how the specific distribution of charged and interacting residues in cryptdin isoforms dictates their quaternary structure.
Structural Feature
Description
Function
Source
Conserved Salt Bridge (Arg9-Glu17 in Crp14)
An electrostatic interaction between a conserved arginine and glutamic acid residue.
Rigidifies the β1-β2 loop, enhances structural stability, and contributes to proteolytic resistance.
Structure-Activity Relationship (SAR) Studies on Defensin-related Cryptdin Isoforms
Structure-activity relationship (SAR) studies on the diverse family of cryptdin isoforms have been instrumental in understanding how subtle changes in amino acid sequence translate into functional differences. Based on sequence variability, the 17 cryptdin isoforms identified from a single mouse jejunal crypt are categorized into three subclasses: Crp1-like (which includes Crp1 to Crp3 and Crp6 to Crp17), Crp4, and Crp5. nih.gov SAR studies have quantified the bactericidal activities of these isoforms against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.govnih.gov
The research indicates that the effects of amino acid variations are highly specific and depend on the cryptdin sequence, the position of the residue, and the target bacterial strain. nih.govnih.gov A key finding is that the mechanism of action appears to differ between bacterial types. The killing of E. coli by cryptdins is generally independent of their tertiary and quaternary structures. nih.govresearchgate.netnih.gov In contrast, these higher-order structures, stabilized by disulfide bonds and self-association, are important for the killing of S. aureus. nih.govresearchgate.netnih.gov
Cryptdin Isoform(s)
Key Structural/Biophysical Feature
Observed Activity Relationship
Source
All 17 Isoforms
Sequence variations influence the ability to self-associate into dimers/oligomers.
The ability to self-associate is a key determinant of bactericidal activity, especially against S. aureus.
Biological Functions and Molecular Mechanisms of Defensin Related Cryptdin 13
Immunomodulatory and Homeostatic Roles of Defensin-related Cryptdin-13
Modulation of Immune Cell Function and Chemotaxis
While direct studies on Cryptdin-13's chemotactic properties are not extensively detailed, the broader family of α-defensins demonstrates significant immunomodulatory functions, including the recruitment and activation of various immune cells. mdpi.com Human neutrophil α-defensins (HNPs), for instance, are known to be chemotactic for monocytes, T-cells, and immature dendritic cells. wikipedia.org This action suggests that when cryptdins like Crp13 are released into the gut lumen or surrounding tissues, they can act as signaling molecules to mobilize key cells of the innate and adaptive immune systems. nih.gov
This recruitment is a critical step in mounting an effective inflammatory defense against microbial invasion. wikipedia.org The capacity of defensins to attract inflammatory cells and influence their activity underscores their role not just as direct antimicrobial agents but also as important mediators of the host's broader immune response. mdpi.comnih.gov
Table 1: Documented Chemotactic Effects of α-Defensins on Immune Cells
Regulation of Intestinal Epithelial Homeostasis and Barrier Function
Cryptdins are integral to maintaining the stability and integrity of the intestinal epithelium. This compound is recognized as part of the "intestinal barrier gene set," highlighting its role in this critical function. ijbs.com Paneth cells secrete cryptdins into the crypt lumen, which helps to protect the stem cell niche at the base of the crypts from microbial threats, thereby ensuring the continuous renewal of the intestinal lining. The production of these peptides enables Paneth cells to help prevent bacterial overgrowth and invasion by pathogens. nih.gov A deficiency in mature, active cryptdins, as seen in mice lacking the processing enzyme matrix metalloproteinase 7 (MMP7), leads to impaired host defense and increased susceptibility to infection. nih.govresearchgate.net This demonstrates the essential role of the entire cryptdin (B1167165) repertoire, including Crp13, in preserving intestinal homeostasis.
Interactions of this compound with Host and Microbial Molecules
The primary function of cryptdins is their direct antimicrobial activity, which is achieved through interactions with microbial molecules. frontiersin.org Like other defensins, Cryptdin-13 is a cationic peptide that interacts with and disrupts the integrity of microbial membranes. wikipedia.org The mechanism of action is generally believed to involve the insertion of the peptide into the phospholipid membranes of bacteria, leading to the formation of pores or other forms of membrane disruption that result in cell lysis. wikipedia.org
A comprehensive study of 17 different cryptdin isoforms, including those in the Crp1-like subclass of Crp13, revealed that sequence variations significantly impact their bactericidal potency and ability to self-associate in solution. asm.orgrcsb.org Interestingly, the killing of Escherichia coli by cryptdins was found to be largely independent of the peptides' tertiary and quaternary structures, whereas these structures were important for killing Staphylococcus aureus. nih.govrcsb.org This suggests that cryptdins, including Crp13, may employ distinct mechanisms of action depending on the target bacterium. researchgate.net
Table 2: Summary of Cryptdin Interaction Mechanisms
Target Organism
Structural Dependence
Proposed Mechanism
Escherichia coli (Gram-negative)
Generally independent of tertiary/quaternary structure
Unconventional or Pathogenic Roles of Defensin-related Cryptdins in Specific Contexts
While the primary role of enteric α-defensins is host protection, emerging evidence reveals that they can have unconventional or even pathogenic roles in certain contexts. nih.gov This functional duality suggests that the biological effect of a defensin is highly dependent on the specific pathogen and host environment. For example, some human and mouse α-defensins have been reported to promote, rather than inhibit, certain viral and bacterial infections. nih.gov
Studies have shown that some defensins can enhance viral attachment to target cells or facilitate viral entry, as observed with HIV. nih.gov In a mouse model, cryptdins were shown to enhance infection by an enteric mouse adenovirus. researchgate.net Furthermore, human defensin HD5 can promote Shigella infection by enhancing its adhesion to epithelial cells, which is a critical step for bacterial invasion. nih.govresearchgate.net These findings highlight a more complex and nuanced role for defensins, where these peptides, typically viewed as guardians of the gut, can paradoxically be exploited by certain pathogens to facilitate infection. nih.gov
Evolutionary History and Diversification of Defensin Related Cryptdins
Phylogenetic Analysis and Evolutionary Relationships within the Defensin (B1577277) Family
Defensins are a large and diverse family of antimicrobial peptides, broadly classified into α, β, and θ-defensins based on their cysteine spacing and disulfide bonding patterns. Phylogenetic analyses reveal that α-defensins are specific to mammals and likely evolved from β-defensins. frontiersin.org The defensin family is characterized by a conserved three-stranded β-sheet core structure stabilized by disulfide bonds. researchgate.net
Cryptdins, the mouse enteric α-defensins, form a distinct cluster within the α-defensin family. Phylogenetic trees constructed from amino acid sequences show a clear separation between primate α-defensins and rodent enteric α-defensins. researchgate.net This suggests that the diversification of these enteric defensins occurred after the divergence of rodents and primates. physiology.org Mouse cryptdins themselves are a highly homologous group, with many isoforms identified. For instance, 17 distinct cryptdin (B1167165) isoforms, including cryptdin-13, have been identified from a single jejunal crypt, which can be grouped into subclasses based on sequence variability. researchgate.netnih.gov The high degree of sequence similarity among many cryptdin isoforms, such as the Crp1-like peptides, points to a recent and rapid diversification. nih.gov
Table 1: Classification of Selected Defensins
Family
Subfamily
Specific Peptide
Organism
Primary Location
Defensin
α-defensin
Cryptdin-13
Mouse
Intestine (Paneth cells)
Defensin
α-defensin
Human Neutrophil Peptide 1 (HNP-1)
Human
Neutrophils
Defensin
α-defensin
Human Defensin 5 (HD5)
Human
Intestine (Paneth cells)
Defensin
β-defensin
Human β-defensin 2 (HBD-2)
Human
Epithelial cells
Mechanisms of Gene Duplication and Diversification of Cryptdin Genes
The extensive diversity of cryptdin genes in the mouse genome is primarily the result of repeated gene duplication events. frontiersin.orgnih.gov The genes encoding cryptdins are located in a cluster on mouse chromosome 8. wikigenes.orgresearchgate.net This clustered genomic organization is a common feature of many antimicrobial peptide gene families and facilitates gene duplication through processes like unequal crossing-over. researchgate.net
Following duplication, the duplicated genes are free to diverge in sequence, leading to the evolution of new functions or sub-functions (neofunctionalization). nih.gov This process has led to the large number of cryptdin paralogs found in mice, with 28 protein-coding α-defensin genes identified. nih.govfrontiersin.org The high sequence identity among many cryptdin isoforms suggests that these duplication events have occurred relatively recently in evolutionary history. wikigenes.org The structure of cryptdin genes, typically consisting of two exons, is highly conserved, with the first exon encoding the prepro-region and the second exon encoding the mature peptide. wikigenes.orgnih.gov This conservation of the prepro-region ensures proper trafficking of the diverse mature peptides to the secretory granules of Paneth cells. wikigenes.org
Positive Selection and Adaptive Evolution of Defensin-related Cryptdin Sequences
The rapid evolution of cryptdin sequences is not random but is driven by positive Darwinian selection. This is evident from analyses that compare the rates of non-synonymous (amino acid-altering) and synonymous (silent) mutations. A higher rate of non-synonymous substitutions is a hallmark of positive selection, indicating that changes in the protein sequence are being favored by natural selection. oup.com
Studies have shown that positive selection has acted to diversify the mature defensin region of mammalian α-defensins, while the signal and prosegment sequences have remained more conserved. researchgate.netphysiology.org This suggests that the selective pressure is on the functional part of the peptide, which directly interacts with microbes. The amino acid sites predicted to be under positive selection are predominantly located in the mature peptide region. oup.com This adaptive evolution allows the host to counter the evolving evasion strategies of pathogens, representing a classic example of a co-evolutionary arms race. nih.govethz.ch The diversification of cryptdins, including the specific sequence of cryptdin-13, is therefore likely a result of this ongoing evolutionary conflict.
Comparative Genomics of Cryptdins Across Mammalian Species
Comparative genomic analyses of the α-defensin gene clusters in different mammals, such as mice, rats, and primates, provide insights into their evolutionary history. The α-defensin loci are found in syntenic chromosomal regions across these species, indicating a common ancestor. researchgate.netphysiology.org However, the repertoire of α-defensin genes is highly species-specific, particularly for the enteric defensins. physiology.org
For example, mice have a large and diverse set of cryptdins, with at least 28 protein-coding genes, whereas the number and diversity in other mammals like humans are different. physiology.orgnih.gov This species-specific expansion and diversification of enteric α-defensins suggest that these genes have evolved rapidly and independently in different mammalian lineages after their divergence. researchgate.netphysiology.org This is in contrast to some primate α-defensin genes, which appear to have evolved prior to the separation of primate species. physiology.org The significant differences in the cryptdin gene repertoire even between closely related species like mice and rats underscore the rapid and lineage-specific evolution of these host defense peptides. physiology.org
Table 2: Comparison of α-Defensin Gene Numbers in Selected Mammals
Role of Evolutionary Pressure in Shaping Cryptdin Functionality
The primary evolutionary pressure shaping the functionality of cryptdins is the need to defend against a diverse and evolving array of microbial pathogens in the gut. researchgate.net This host-pathogen coevolution drives the diversification of cryptdin sequences, leading to a broad arsenal of antimicrobial peptides with potentially different target specificities and mechanisms of action. nih.govethz.chresearchgate.net
Advanced Methodologies for the Investigation of Defensin Related Cryptdin 13
In Vitro Systems for Functional Characterization
In vitro systems are fundamental for the precise characterization of Crp13's biochemical and biophysical properties, as well as its antimicrobial efficacy. These cell-free environments provide a controlled setting to dissect the molecular mechanisms underlying its activity.
Cell-Free Assays for Antimicrobial Activity (e.g., MBC assays)
The antimicrobial potency of Crp13 is quantified using cell-free assays that measure its ability to kill various microorganisms. A commonly employed method is the virtual colony count (vCC) assay, which determines the bactericidal activity of the peptide against specific bacterial strains. asm.org In this assay, bacteria such as Escherichia coli and Staphylococcus aureus are exposed to serial dilutions of Crp13 for a defined period, after which bacterial growth is monitored spectrophotometrically. asm.org From this data, the minimal bactericidal concentration (MBC), the lowest concentration of the peptide that results in a significant reduction in bacterial viability, can be determined.
Research has shown that Crp13 is among the more potent cryptdin (B1167165) isoforms. nih.gov The bactericidal activity is often expressed as virtual lethal dose (vLD) values, which represent the concentration of the peptide required to kill a certain percentage of the bacterial population (e.g., vLD50, vLD90, vLD99). asm.org
Bactericidal Activity of Cryptdin-13 against E. coli and S. aureus
Organism
vLD50 (µg/mL)
vLD90 (µg/mL)
vLD99 (µg/mL)
E. coli ATCC 25922
14.4
27.9
49.6
S. aureus ATCC 29213
2.9
5.8
9.8
Data derived from a virtual colony count assay. vLD values represent the concentration of Cryptdin-13 required to kill 50%, 90%, and 99% of the bacterial population, respectively. asm.org
Peptide Synthesis and Oxidative Folding Techniques
To obtain pure Crp13 for functional and structural studies, chemical synthesis and in vitro folding techniques are employed. The linear peptide chain of Crp13 is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. asm.org This method allows for the stepwise addition of amino acids to build the full-length peptide.
Following synthesis and purification of the linear peptide, it must be folded into its native, biologically active conformation. This process, known as oxidative folding, involves the formation of three specific disulfide bonds between the six cysteine residues. asm.org The folding is typically carried out in a redox buffer containing a mixture of reduced and oxidized glutathione, which facilitates the correct pairing of cysteines. asm.orgfrontiersin.org The successful formation of these three disulfide bonds is confirmed by a mass reduction of 6 Da in mass spectrometry analysis. asm.org
A variety of spectroscopic and biophysical techniques are utilized to characterize the structure and interactions of Crp13. While high-resolution crystal structures have been solved for other cryptdins like Crp14, the structural features of Crp13 are inferred from its high sequence homology to these structurally characterized defensins. asm.orgresearchgate.net The defining structure of cryptdins is a disulfide-stabilized, three-stranded β-sheet core. asm.orgresearchgate.net
Techniques such as Dynamic Light Scattering (DLS) can be used to analyze the self-association properties of Crp13 in solution, as the ability of defensins to form dimers and higher-order oligomers can influence their antimicrobial activity. asm.org Surface Plasmon Resonance (SPR) is another powerful technique for studying the binding kinetics of Crp13 with microbial membranes or other biological targets. This method provides real-time data on the association and dissociation rates, offering insights into the mechanism of action.
Cellular and Organoid Models
To study Crp13 in a more physiologically relevant context, cellular and organoid models that replicate aspects of the intestinal epithelium are utilized. These models are invaluable for investigating the regulation of Crp13 expression, its secretion from Paneth cells, and its interactions with both host cells and microbes.
Paneth Cell Culture and Intestinal Organoid Systems (e.g., Enteroid Models)
Intestinal organoids, or enteroids, are three-dimensional cultures derived from intestinal stem cells that self-organize to include the various cell types of the intestinal epithelium, including Paneth cells. nih.gov These models are instrumental in studying the biology of Paneth cells and their production of antimicrobial peptides like cryptdins. nih.gov
Within these organoid systems, the expression and secretion of cryptdins can be investigated in response to various stimuli, such as bacterial components or cytokines. nih.gov For instance, studies have shown that cytokines like interleukin-13 (IL-13) can induce the degranulation of Paneth cells, leading to the release of their antimicrobial contents, including cryptdins, into the crypt lumen. nih.gov These organoid models provide a platform to explore the signaling pathways that regulate Crp13 production and release.
Co-culture Models for Host-Microbe Interactions
To better understand the role of Crp13 in the dynamic interplay between the host and the gut microbiota, co-culture models are being developed. nih.govnih.gov These systems involve the introduction of specific bacterial species or complex microbial communities to the intestinal organoids. nih.gov Such models allow for the investigation of how Crp13 and other Paneth cell products shape the composition of the microbiota and how, in turn, microbes influence Paneth cell function and Crp13 expression.
These advanced co-culture systems, often integrated into microfluidic "gut-on-a-chip" platforms, can simulate the luminal environment and the physical interface between the epithelium and the gut microbes. mdpi.com This enables researchers to study the direct effects of Crp13 on bacterial survival and community structure in a more realistic setting.
In Vivo Animal Models
Gnotobiotic Animal Models
Gnotobiotic, or germ-free, animal models provide a unique opportunity to study the influence of the intestinal microbiota on the expression and function of Paneth cell α-defensins. Studies comparing conventional and germ-free mice have revealed the critical role of luminal bacteria in stimulating cryptdin production. frontiersin.org
Research has shown that in germ-free mice, the expression of cryptdin mRNA is significantly attenuated in all segments of the small intestine. frontiersin.org For example, the expression levels of cryptdin 1 (Crp1) and cryptdin 4 (Crp4) are lower in germ-free mice compared to their conventionally raised counterparts. frontiersin.org Furthermore, the bactericidal activity of Paneth cell secretions from the ileum is notably decreased in germ-free animals. frontiersin.org This suggests that microbial signals are a primary driver for maintaining a robust defensin (B1577277) shield in the gut. The introduction of bacteria or their products can stimulate Paneth cell degranulation and the release of cryptdins into the crypt lumen. nih.gov These findings from gnotobiotic models underscore the dynamic interplay between the host's innate immune system and its resident microbial communities, where cryptdins act as key modulators of this relationship.
Computational and Bioinformatics Approaches
Computational and bioinformatics methodologies are increasingly vital for analyzing the vast datasets generated in defensin research. These approaches enable detailed investigation from the atomic level of protein dynamics to the broader evolutionary relationships between different defensin genes.
Molecular Dynamics Simulations and Protein Modeling
Molecular dynamics (MD) simulations offer atomic-level insights into the structure, dynamics, and interactions of defensins like Crp13. nih.gov Although a high-resolution crystal structure for Crp13 has not been specifically reported, a study in 2022 successfully solved the crystal structure of Crp14. asm.org Given the high sequence similarity between Crp13 and Crp14, the Crp14 structure serves as an excellent template for homology modeling of Crp13. nih.gov
Sequence Alignment and Phylogenetic Tree Construction
Sequence alignment is a fundamental bioinformatic tool used to compare and classify the numerous cryptdin isoforms. Based on sequence variability, the 17 cryptdins identified from a single jejunal crypt have been grouped into subclasses. nih.gov Crp13 falls into the "Crp1-like" subclass, which is the largest and most highly similar group of cryptdins. nih.gov These peptides, including Crp13, exhibit a high degree of sequence identity, often differing by only a few amino acids. nih.gov For example, Crp8 and Crp13 differ by a single amino acid at position 25 (Lysine in Crp8, Arginine in Crp13). nih.gov
Phylogenetic tree construction is used to visualize the evolutionary relationships between defensin genes. These analyses have shown that mouse Paneth cell α-defensin genes are evolutionarily distinct from other defensin-related sequences like CRS1C and CRS4C. nih.gov The construction of these trees often relies on comparing the sequences of introns from the defensin genes, as these non-coding regions can accumulate mutations at a more neutral rate, providing a clearer picture of evolutionary divergence. nih.gov Such analyses help to understand the gene duplication events that have led to the large number of cryptdin genes found in the mouse genome and place Crp13 within this evolutionary context. nih.gov
Table of Crp1-like Subclass Members (Partial List)
Cryptdin
Key Amino Acid Variations from Crp1
Crp1
Reference Sequence
Crp2
Thr at position 10
Crp3
Lys at position 10
Crp8
Lys at position 25
Crp13
Arg at position 25
Future Directions and Emerging Research Avenues in Defensin Related Cryptdin 13 Research
The study of defensin-related cryptdins, a key component of the innate immune system in the mammalian small intestine, is a rapidly evolving field. These antimicrobial peptides (AMPs), secreted by Paneth cells within the intestinal crypts, play a crucial role in host defense and the regulation of the microbial ecosystem. nih.govnih.gov Among the numerous identified isoforms, cryptdin-13 (Crp13) represents a subject of growing interest. As research progresses, several key avenues are emerging that promise to deepen our understanding of these complex molecules, from their specific functions to their broader physiological significance.
Q & A
Q. What longitudinal study designs are appropriate to assess Crp13’s role in aging-related gut barrier dysfunction?
Methodological Answer : Cohort aging mice (e.g., C57BL/6) and collect serial fecal samples for Crp13 quantification via ELISA. Correlate peptide levels with intestinal permeability (FITC-dextran assay) and senescence markers (e.g., p16INK4a) using mixed-effects regression models .
Data Management and Transparency
Q. How should negative or inconclusive results from Crp13 studies be documented to avoid publication bias?
Methodological Answer : Publish negative datasets in repositories like Zenodo or Figshare with detailed metadata (e.g., experimental conditions, statistical power calculations). Use the STAR Methods framework to ensure transparency in methodology and analysis .
Q. What encryption protocols are recommended for sharing sensitive Crp13-related genomic data?
Methodological Answer : Use end-to-end encrypted platforms (e.g., Tresorit) for data transfer and store files in password-protected, AES-256 encrypted containers (e.g., VeraCrypt). Document decryption keys in a separate, access-controlled repository .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.